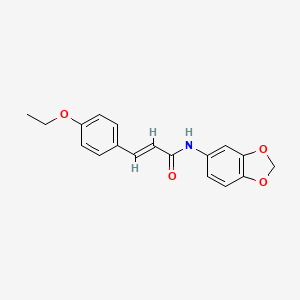
1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly known as CCP or CCP450, and it is a potent inhibitor of the cytochrome P450 enzyme system. The cytochrome P450 enzyme system is responsible for metabolizing many drugs, toxins, and other foreign substances in the body. Therefore, CCP has been studied for its potential to modulate the activity of this enzyme system and improve the efficacy and safety of various drugs.
Aplicaciones Científicas De Investigación
Antioxidant and Antiradical Activities
Research on derivatives of 1,2,4-triazole compounds, such as 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole, shows potential in antioxidant and antiradical activities. These compounds have been synthesized and characterized, indicating their promise in this area (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Antimicrobial Applications
Certain 1,2,4-triazole derivatives, similar in structure to the queried compound, have been found to exhibit antimicrobial properties. For instance, compounds synthesized via an iodine(III)-mediated oxidative approach showed potent antibacterial and antifungal activities (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Anticancer Potential
Studies have also explored the use of triazole derivatives in cancer research. For example, organometallic complexes with triazole-pyridine structures have been assessed for their potential as anticancer agents. These studies contribute to the understanding of how such compounds could be used in cancer therapy (Stepanenko et al., 2011).
Drug Delivery Systems
1,2,4-Triazole derivatives have been investigated for their role in drug delivery systems. For instance, studies involving the encapsulation of lipophilic derivatives in water-soluble cages indicate the utility of these compounds in enhancing drug delivery efficiency (Mattsson et al., 2010).
Synthesis and Structural Studies
The synthesis and structural characterization of triazole derivatives, including those similar to the queried compound, have been extensively researched. This includes studies on the crystal structure and theoretical calculations, providing a deeper understanding of their chemical properties and potential applications (Mu et al., 2015).
Catalytic Applications
Research into the catalytic properties of 1,2,4-triazole derivatives has shown their potential in various chemical reactions. For example, they have been used in asymmetric cyclopropanation reactions, demonstrating their utility in synthetic chemistry (Nishiyama et al., 1995).
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-5-1-3-12(9-14)11-21-17(23)22(15-6-7-15)16(20-21)13-4-2-8-19-10-13/h1-5,8-10,15H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIZTHZTZDNZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC(=CC=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-2-(4-methylphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2644250.png)
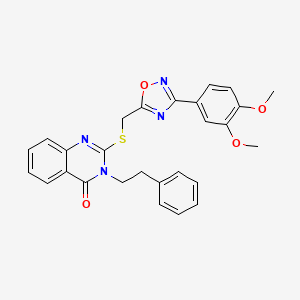
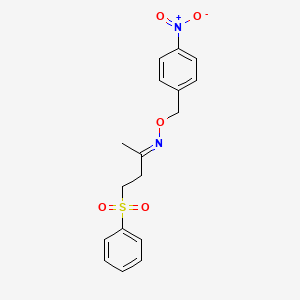
![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)

![tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate](/img/structure/B2644258.png)

![5-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2644261.png)
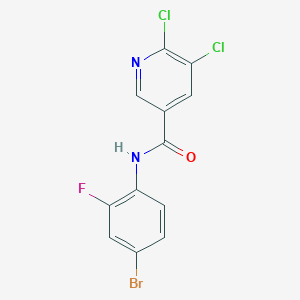
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide](/img/structure/B2644264.png)
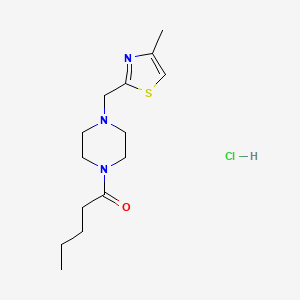
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)
![3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2644267.png)
